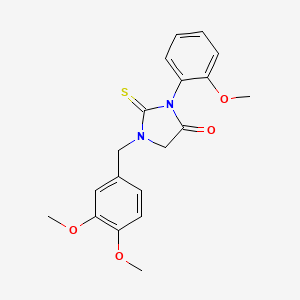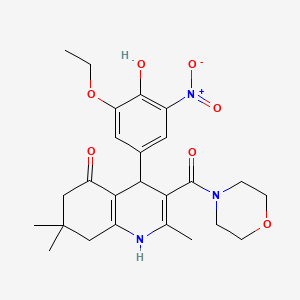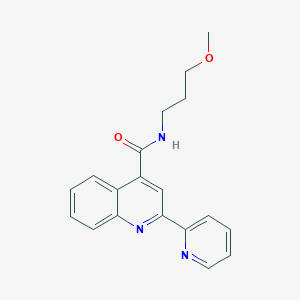![molecular formula C23H19ClN2OS B11212975 2-[(4-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11212975.png)
2-[(4-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 4-chlorobenzylsulfanyl group and a 2-phenylethyl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid can be reacted with formamide under heating conditions to form the quinazolinone ring.
Introduction of the 4-chlorobenzylsulfanyl Group: The 4-chlorobenzylsulfanyl group can be introduced via nucleophilic substitution reactions. A common method involves reacting the quinazolinone intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 2-phenylethyl Group: The 2-phenylethyl group can be introduced through alkylation reactions. The quinazolinone intermediate can be treated with 2-phenylethyl bromide in the presence of a base to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated quinazolinone derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, 2-[(4-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Quinazolinone derivatives are known for their anti-inflammatory, analgesic, and anticancer activities. Research into this specific compound could reveal similar or novel biological activities.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The 4-chlorobenzylsulfanyl group and the 2-phenylethyl group may enhance binding affinity and specificity to these targets, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one
- 2-[(4-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)quinazolin-4(3H)-one
- 2-[(4-chlorobenzyl)sulfanyl]-3-(2-chlorophenyl)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-[(4-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one may exhibit unique biological activities due to the presence of the 2-phenylethyl group. This group could influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as its interaction with biological targets.
属性
分子式 |
C23H19ClN2OS |
|---|---|
分子量 |
406.9 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C23H19ClN2OS/c24-19-12-10-18(11-13-19)16-28-23-25-21-9-5-4-8-20(21)22(27)26(23)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
InChI 键 |
HLUOCXNGIFFXMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11212894.png)
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11212895.png)
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11212896.png)
![1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11212902.png)
![3-hydroxy-3-(4-methoxyphenyl)-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11212923.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B11212929.png)


![N-(4-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11212941.png)
![9-Chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212948.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B11212955.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11212971.png)


